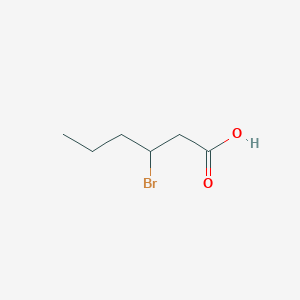

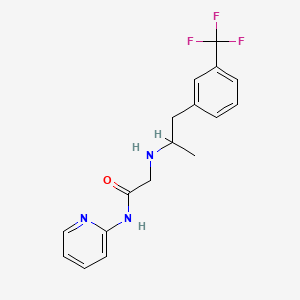

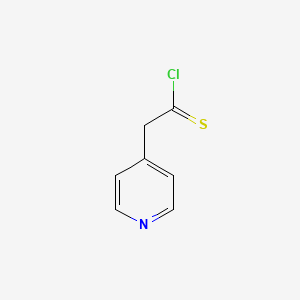

![molecular formula C23H36O4 B13412239 (2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)

(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mevastatin, also known as compactin or ML-236B, is a hypolipidemic agent that belongs to the statins class. It was first isolated from the mold Penicillium citrinum by Akira Endo in the 1970s. Mevastatin is recognized as the first statin drug and functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mevastatin is primarily synthesized through a type 1 polyketide synthase (PKS) pathway. The biosynthesis involves a series of enzymatic reactions, including Diels-Alder cyclization, oxidation, and dehydration. The process begins with the formation of a hexaketide, which undergoes cyclization and further modifications to form the final product .

Industrial Production Methods: Industrial production of mevastatin typically involves fermentation using Penicillium citrinum or Penicillium brevicompactum. The fermentation process is optimized to maximize yield, followed by extraction and purification of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Mevastatin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the lactone ring is particularly significant as it activates the compound in vivo .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the lactone ring.

Oxidation: Oxidizing agents such as cytochrome P450 monooxygenase are involved in the biosynthesis pathway.

Major Products: The primary product of mevastatin hydrolysis is the active hydroxy acid form, which exhibits a higher affinity for HMG-CoA reductase .

Aplicaciones Científicas De Investigación

Mevastatin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyketide biosynthesis.

Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Industry: Employed in the production of other statins through chemical modification.

Mecanismo De Acción

Mevastatin is structurally similar to other statins such as lovastatin, simvastatin, and pravastatin. These compounds share a bicyclic decalin-like motif and function as HMG-CoA reductase inhibitors. mevastatin is unique in its origin and was the first statin to be discovered .

Comparación Con Compuestos Similares

- Lovastatin

- Simvastatin

- Pravastatin

- Atorvastatin

- Rosuvastatin

- Fluvastatin

- Pitavastatin

Mevastatin’s discovery and subsequent research have significantly contributed to the development of effective cholesterol-lowering therapies, highlighting its importance in both scientific and medical fields.

Propiedades

Fórmula molecular |

C23H36O4 |

|---|---|

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

[(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C23H36O4/c1-4-15(2)23(25)27-21-7-5-6-17-9-8-16(3)20(22(17)21)11-10-19-14-18(24)12-13-26-19/h6,8-9,15-16,18-22,24H,4-5,7,10-14H2,1-3H3/t15-,16-,18-,19+,20-,21-,22-/m0/s1 |

Clave InChI |

PCRLJXQATRCBPW-SOWWUCBVSA-N |

SMILES isomérico |

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CCO3)O |

SMILES canónico |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CCO3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

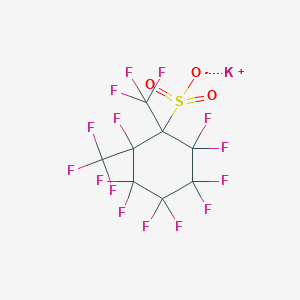

![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)

![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)